4-Methyl-N-[2-(thiophen-2-YL)ethyl]cyclohexan-1-amine
Description
Properties
Molecular Formula |
C13H21NS |
|---|---|
Molecular Weight |
223.38 g/mol |
IUPAC Name |
4-methyl-N-(2-thiophen-2-ylethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H21NS/c1-11-4-6-12(7-5-11)14-9-8-13-3-2-10-15-13/h2-3,10-12,14H,4-9H2,1H3 |
InChI Key |
NNLSPPSADNGJGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NCCC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[2-(thiophen-2-yl)ethyl]cyclohexan-1-amine typically involves multiple steps. One common method starts with the reaction of N,N-dimethylformamide (DMF) and thiophene to produce 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. The aldehyde is subsequently converted to 2-thiopheneacetaldehyde oxime using hydroxylamine hydrochloride, and finally reduced to yield 2-thiopheneethylamine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[2-(thiophen-2-yl)ethyl]cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the amine group can produce secondary or tertiary amines.
Scientific Research Applications
4-Methyl-N-[2-(thiophen-2-yl)ethyl]cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a functional group modifier.
Biology: The compound can be used in the study of biological pathways and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methyl-N-[2-(thiophen-2-yl)ethyl]cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and amine group can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclohexane Ring
4-Ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine (CAS 1041535-02-7)
- Structure : Features an ethyl group at the 4-position of cyclohexane and a thiophen-2-ylmethyl (rather than thiophen-2-ylethyl) substituent on the nitrogen.
- Key Differences: The ethyl group increases lipophilicity compared to the methyl group in the target compound.
- Implications : Higher lipophilicity may enhance membrane permeability but could reduce solubility in aqueous media .
N-[(4-Methoxy-3-methylphenyl)methyl]-4-methylcyclohexan-1-amine
- Structure : Replaces the thiophene moiety with a 4-methoxy-3-methylphenyl group.
- Key Differences: The aromatic phenyl ring with electron-donating groups (methoxy, methyl) enhances stability and alters electronic properties compared to the electron-rich thiophene.
- Implications : Likely exhibits improved oxidative stability but reduced affinity for sulfur-binding biological targets .
Variations in the Nitrogen Substituent
4-Methyl-N-{[3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}cyclohexan-1-amine
- Structure : Incorporates a pyrazole ring fused with thiophen-2-yl as the nitrogen substituent.
- Key Differences :
- The pyrazole introduces a planar, heteroaromatic system, enabling π-π stacking interactions absent in the target compound.
- Increased molecular complexity may enhance binding specificity but complicate synthesis.
- Implications: Potential utility in kinase inhibition or anticancer applications, as seen in structurally related benzothiophene acrylonitriles () .
N-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)-4-(2-methylbutan-2-yl)cyclohexan-1-amine
- Structure: Replaces the thiophen-2-ylethyl group with a rigid bicyclo[2.2.1]heptane (norbornane) substituent.
- The 2-methylbutan-2-yl group on cyclohexane adds steric bulk, reducing metabolic degradation.
- Implications : Enhanced pharmacokinetic properties but synthetic challenges due to the bicyclic framework .
Thiophene-Containing Analogues in Medicinal Chemistry
Benzothiophene acrylonitrile derivatives (e.g., compounds 31–33 in ) demonstrate potent anticancer activity (GI₅₀ <10–100 nM) by overcoming P-glycoprotein-mediated resistance . While 4-Methyl-N-[2-(thiophen-2-YL)ethyl]cyclohexan-1-amine lacks the acrylonitrile warhead, its thiophene moiety could similarly engage in hydrophobic interactions or act as a bioisostere for phenyl groups. However, the absence of a conjugated system (as in acrylonitriles) may limit direct anticancer efficacy without further functionalization.
Structural and Property Comparison Table
Biological Activity
4-Methyl-N-[2-(thiophen-2-yl)ethyl]cyclohexan-1-amine, with the CAS number 1019556-53-6, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
The compound has the following chemical properties:
- Molecular Formula : C₁₃H₁₉N₁S
- Molecular Weight : 223.38 g/mol
- Structure : The compound features a cyclohexane ring substituted with a methyl group and a thiophene moiety.
Pharmacological Studies
Recent pharmacological studies have indicated that amine-linked compounds, including derivatives of cyclohexanamine, exhibit significant biological activity. For instance, in a study evaluating various compounds for their inhibitory effects on enzymes related to hormone metabolism, some amine derivatives demonstrated IC50 values in the nanomolar range, indicating potent activity against specific targets .
| Compound Name | IC50 (nM) | Target Enzyme |
|---|---|---|
| 1-(4-[2-(4-chloro-phenoxy)-phenylamino]-piperidin-1-yl)-ethanone | 700 | 17β-HSD Type 3 |
| N-(2-[2-(4-chloro-phenoxy)-phenylamino]-methyl)-phenyl-acetamide | 900 | 17β-HSD Type 3 |
These findings suggest that this compound may share similar biological properties, warranting further investigation.
Case Studies
In one notable case study involving related compounds, researchers synthesized a series of cyclohexanamine derivatives and evaluated their effects on cancer cell lines. Among these, certain analogs exhibited promising anti-cancer activity, particularly against leukemia cell lines such as CCRF-CEM .
Toxicology and Safety Profile
The safety profile of this compound remains under-researched. However, compounds within this class typically require thorough toxicological assessments. Preliminary hazard information indicates that handling should follow standard safety protocols for amines and thiophene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
